molecular formula C18H19N3O3S B11632722 N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide

N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide

Cat. No.: B11632722
M. Wt: 357.4 g/mol
InChI Key: HBBUWWMZTLKQJD-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a propanamide moiety through a sulfonamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyanomethyl Intermediate: The initial step involves the reaction of benzyl cyanide with a suitable halogenating agent to form 4-(cyanomethyl)benzyl halide.

    Sulfonamide Formation: The 4-(cyanomethyl)benzyl halide is then reacted with methanesulfonamide in the presence of a base to form N-[4-(cyanomethyl)phenyl]methanesulfonamide.

    Amidation: The final step involves the reaction of N-[4-(cyanomethyl)phenyl]methanesulfonamide with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyanomethyl group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide
  • N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)butanamide

Uniqueness

N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyanomethyl group and a sulfonamide linkage makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C18H19N3O3S/c1-14(21(25(2,23)24)17-6-4-3-5-7-17)18(22)20-16-10-8-15(9-11-16)12-13-19/h3-11,14H,12H2,1-2H3,(H,20,22)

InChI Key

HBBUWWMZTLKQJD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC#N)N(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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